molecular formula C9H7FN2 B573334 8-Fluoroquinolin-6-amine CAS No. 175230-02-1

8-Fluoroquinolin-6-amine

Cat. No.: B573334
CAS No.: 175230-02-1
M. Wt: 162.167
InChI Key: GFLURYXPNWXVEK-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-6-amine is an organic compound with the molecular formula C9H7FN2. It is a derivative of quinoline, characterized by the presence of a fluorine atom at the 8th position and an amine group at the 6th position on the quinoline ring. This compound appears as a light yellow to yellow-brown powder and has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluoroquinolin-6-amine is typically synthesized from quinoline derivatives through a series of fluorination and amination reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The reactions yield a variety of products depending on the reagents and conditions used, including substituted quinolines, quinoline oxides, and complex organic frameworks .

Scientific Research Applications

8-Fluoroquinolin-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and DNA. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the replication fork. This results in the disruption of bacterial DNA synthesis and ultimately cell death .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 8-Fluoroquinolin-6-amine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical properties and biological activities. Compared to other fluorinated quinolines, it exhibits enhanced reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

8-fluoroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLURYXPNWXVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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